2,2'-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with methoxyethoxy phenyl groups and dioxaborolane units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps. One common method includes the following steps:
Formation of the fluorene core: The fluorene core is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Substitution with methoxyethoxy phenyl groups: The fluorene core is then functionalized with methoxyethoxy phenyl groups through electrophilic aromatic substitution reactions.
Introduction of dioxaborolane units: Finally, the dioxaborolane units are introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium complexes are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic characteristics.
Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with molecular targets and pathways relevant to its application. For instance, in organic electronics, the compound’s conjugated structure facilitates efficient charge transport and light emission. In biological applications, its fluorescent properties enable it to act as a probe for imaging and sensing .
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar structure but with different substituents, affecting its electronic properties.
Fluorene-based Polymers: Polymers incorporating fluorene units exhibit similar electronic properties but differ in their mechanical and processing characteristics.
Uniqueness
2,2’-(9,9-Bis(4-(2-methoxyethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific combination of substituents, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and advanced materials .
Properties
Molecular Formula |
C43H52B2O8 |
---|---|
Molecular Weight |
718.5 g/mol |
IUPAC Name |
2-[9,9-bis[4-(2-methoxyethoxy)phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C43H52B2O8/c1-39(2)40(3,4)51-44(50-39)31-15-21-35-36-22-16-32(45-52-41(5,6)42(7,8)53-45)28-38(36)43(37(35)27-31,29-11-17-33(18-12-29)48-25-23-46-9)30-13-19-34(20-14-30)49-26-24-47-10/h11-22,27-28H,23-26H2,1-10H3 |
InChI Key |
KCHWMNKJAFLFSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCOC)C6=CC=C(C=C6)OCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.